(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime
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Overview
Description
(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thienoquinoline moiety, and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime typically involves multi-step organic reactions. One common synthetic route includes the formation of the thienoquinoline core, followed by the introduction of the dichlorophenyl group and the oxime functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
Major products formed from these reactions include nitrile oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienoquinoline derivatives and dichlorophenyl-containing molecules. Examples include:
- (2,4-Dichlorophenyl)(thieno[2,3-b]pyridin-2-yl)methanone
- (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone
Uniqueness
The uniqueness of (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(NE)-N-[(2,4-dichlorophenyl)-thieno[2,3-b]quinolin-2-ylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-12-5-6-13(14(20)9-12)17(22-23)16-8-11-7-10-3-1-2-4-15(10)21-18(11)24-16/h1-9,23H/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKKDJZXSLRXNE-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=NO)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)/C(=N/O)/C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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